

2-Amino-4'-methoxybenzophenone material safety data sheet (MSDS)

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	2-Amino-4'-methoxybenzophenone
Cat. No.:	B2966073

[Get Quote](#)

An In-depth Technical Guide to the Material Safety Data Sheet for **2-Amino-4'-methoxybenzophenone**

This document provides a comprehensive technical overview of the safety, handling, and regulatory information pertinent to **2-Amino-4'-methoxybenzophenone** (CAS No: 36192-61-7). Designed for researchers, chemists, and professionals in drug development and materials science, this guide synthesizes critical data from its Material Safety Data Sheet (MSDS). The primary objective is to move beyond mere compliance, offering a framework for understanding the causality behind safety protocols and fostering a culture of proactive laboratory safety.

It is important to note that comprehensive safety and toxicological data for this specific compound are not extensively published. Therefore, this guide supplements available information with data from closely related structural analogues, such as 2-Amino-4'-methylbenzophenone, to provide a more complete risk assessment. All such instances are clearly indicated to maintain scientific transparency.

Chemical Identity and Molecular Structure

2-Amino-4'-methoxybenzophenone is a substituted aromatic ketone. Its molecular structure, featuring an aminobenzoyl group linked to a methoxyphenyl group, makes it a valuable intermediate in the synthesis of various organic molecules.^[1] It is primarily utilized in the production of pharmaceuticals, agrochemicals, and as a precursor for UV absorbers and specialized dyes.^[1]

Caption: Chemical structure and key identifiers.

Hazard Identification and GHS Classification

A definitive Globally Harmonized System (GHS) classification for **2-Amino-4'-methoxybenzophenone** is not consistently available. However, based on the classification of structurally similar compounds like 2-Amino-4-methoxybenzoic acid, it is prudent to handle this chemical with the assumption that it may present similar hazards.[\[2\]](#) The primary anticipated risks include irritation to the skin, eyes, and respiratory system.

[Click to download full resolution via product page](#)

Caption: Anticipated GHS Pictogram and Hazards.

Potential Hazard Statements:

- H315: Causes skin irritation.[\[2\]](#)

- H319: Causes serious eye irritation.[\[2\]](#)
- H335: May cause respiratory irritation.[\[2\]](#)

Potential Precautionary Statements:

- P261: Avoid breathing dust.[\[3\]](#)
- P264: Wash skin thoroughly after handling.[\[4\]](#)
- P280: Wear protective gloves/eye protection/face protection.[\[5\]](#)
- P302+P352: IF ON SKIN: Wash with plenty of soap and water.[\[4\]](#)
- P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[\[4\]](#)

Physical and Chemical Properties

Understanding the physical state and properties of a chemical is fundamental to its safe handling and storage. The data below is compiled for the closely related analogue, 2-Amino-4'-methylbenzophenone, and should be considered representative.

Property	Value	Source
Physical State	Fine Crystalline Powder	[6]
Color	Yellow	[6]
Odor	No data available	[6]
Melting Point	91°C (for methyl analogue)	[6]
Solubility	No data available	[6]
Boiling Point	No data available	
Flash Point	> 93.3 °C (for methyl analogue)	[6]

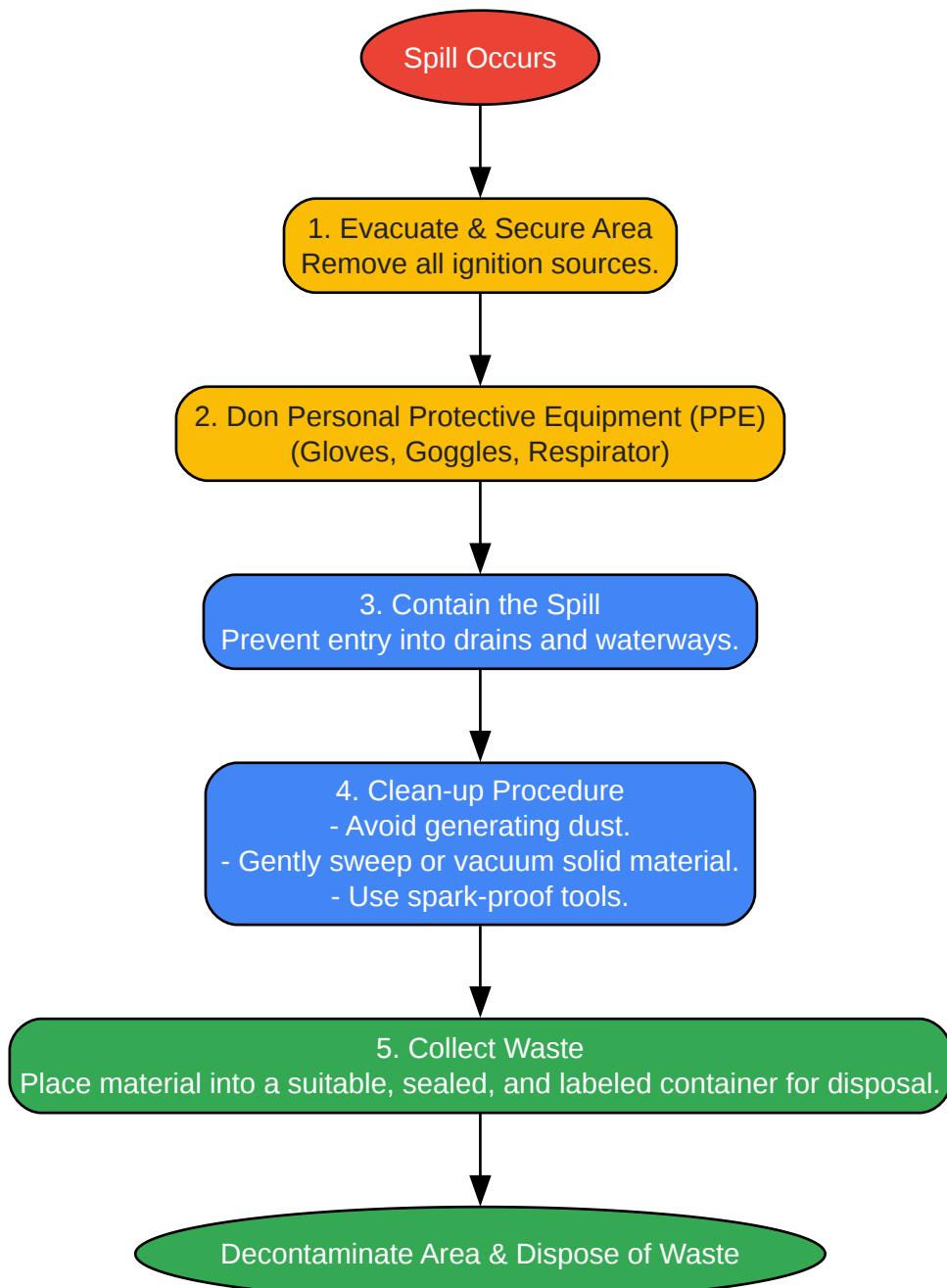
First-Aid Measures: A Self-Validating Protocol

Immediate and appropriate first aid is critical in mitigating exposure. The following protocols are based on established best practices for handling similar chemical compounds.[\[4\]](#)[\[6\]](#)

Core Principle: The primary goal of first aid is the rapid and thorough removal of the substance from the affected area to minimize absorption and local damage.

- **Inhalation:**
 - Action: Immediately move the affected individual to an area with fresh air.[\[4\]](#)[\[6\]](#)
 - Causality: This removes the person from the source of exposure and provides an oxygen-rich environment.
 - Follow-up: If breathing is difficult or ceases, provide oxygen or artificial respiration. Seek immediate medical attention.[\[6\]](#) Do not use mouth-to-mouth resuscitation if the chemical was ingested or inhaled.[\[6\]](#)
- **Skin Contact:**
 - Action: Immediately remove all contaminated clothing. Wash the affected skin area with large amounts of soap and water for at least 15 minutes.[\[4\]](#)
 - Causality: Physical removal with soap and copious water is the most effective way to decontaminate the skin and prevent irritation or absorption.
 - Follow-up: If skin irritation develops or persists, seek medical advice.[\[4\]](#)
- **Eye Contact:**
 - Action: Immediately flush the eyes with plenty of clean, flowing water for at least 15 minutes, holding the eyelids open to ensure complete rinsing of the eye and lid surfaces.[\[4\]](#)[\[6\]](#)
 - Causality: Prolonged irrigation is necessary to ensure all traces of the solid particles are removed from the eye surface and under the eyelids, preventing mechanical and chemical damage.

- Follow-up: Seek immediate medical attention, especially if irritation persists.[4]
- Ingestion:
 - Action: Rinse the mouth thoroughly with water. Do NOT induce vomiting.[6]
 - Causality: Inducing vomiting can cause the chemical to be aspirated into the lungs, leading to severe respiratory damage. Rinsing the mouth dilutes the immediate concentration.
 - Follow-up: Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[6]


Fire-Fighting Measures

While not highly flammable, this organic compound will burn if sufficiently heated.

- Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam.[6] Water spray can be used to cool fire-exposed containers.[7]
 - Rationale: These agents extinguish the fire by smothering (displacing oxygen) or interrupting the chemical reaction of the fire, without scattering the solid material.
- Specific Hazards from Combustion: Thermal decomposition can produce hazardous gases, including carbon oxides (CO, CO₂) and nitrogen oxides (NO_x).[7]
- Protective Equipment: Firefighters must wear full protective gear and a self-contained breathing apparatus (SCBA) with a full face-piece operated in pressure-demand or other positive pressure mode.[6][7]

Accidental Release Measures: Workflow for Containment

A systematic approach is required to manage spills safely, protecting both personnel and the environment.

[Click to download full resolution via product page](#)

Caption: Step-by-step workflow for spill response.

Key Protocols:

- Personal Precautions: Ensure adequate ventilation. Avoid dust formation. Wear appropriate PPE, including chemical-impermeable gloves, safety goggles, and a respirator if dust is generated.^[6]

- Environmental Precautions: Prevent the material from entering drains, sewers, or waterways. [6]
- Methods for Cleaning Up: Carefully sweep up or vacuum the material and place it into a suitable, closed container for disposal.[8] Use non-sparking tools to prevent ignition.[6]

Safe Handling and Storage

Proactive measures during handling and storage are the foundation of laboratory safety.

Aspect	Protocol	Rationale	Sources
Handling	Handle in a well-ventilated area or under a chemical fume hood.[6] Avoid contact with skin and eyes.[6] Avoid the formation of dust and aerosols.[6] Wash hands thoroughly after handling.[4]	Minimizes inhalation exposure and prevents accidental contact with sensitive tissues.	[4][6]
Storage	Store in a tightly closed container.[4] Keep in a dry, cool, and well-ventilated place.[4][6] Store away from incompatible materials such as strong oxidizing agents and acids.[7]	Prevents contamination, degradation from moisture, and dangerous reactions with incompatible substances.	[4][6][7]

Exposure Controls and Personal Protection

Engineering controls and Personal Protective Equipment (PPE) create a barrier between the researcher and the chemical hazard.

Control Type	Specification	Standard
Engineering Controls	Work should be conducted in a well-ventilated area. Eyewash stations and safety showers must be readily available.[4][9]	N/A
Eye/Face Protection	Wear tightly fitting safety goggles with side-shields.[6]	EN 166 (EU) or NIOSH (US)[6]
Skin Protection	Wear chemical-impermeable gloves (e.g., nitrile rubber) and protective clothing to prevent skin exposure.[6][9]	EN 374 (EU)
Respiratory Protection	If dust is generated or exposure limits are exceeded, use a full-face respirator with a particulate filter.[6][10]	NIOSH or EN 143

Stability and Reactivity

- Reactivity: Not expected to be reactive under normal conditions.[4]
- Chemical Stability: Stable under recommended storage conditions.[4]
- Conditions to Avoid: Incompatible products, heat, and sources of ignition.[4][7]
- Incompatible Materials: Strong oxidizing agents, strong acids, acid chlorides, and acid anhydrides.[7]
- Hazardous Decomposition Products: Under fire conditions, may decompose to form carbon monoxide, carbon dioxide, and nitrogen oxides.[7]

Toxicological Information

The toxicological properties of **2-Amino-4'-methoxybenzophenone** have not been fully investigated.[4] There is no specific LD50 or LC50 data available in the provided search results. [7][10] Therefore, the compound should be handled with the care afforded to a substance of

unknown toxicity. The primary health concerns, based on its chemical class, are acute irritation to the eyes, skin, and respiratory system upon direct contact.

Disposal Considerations

Chemical waste must be disposed of in accordance with all local, state, and federal regulations.

- Procedure: Dispose of this material and its container at a licensed chemical destruction plant or via controlled incineration with flue gas scrubbing.[6]
- Prohibition: Do not contaminate water, foodstuffs, or soil. Do not discharge into sewer systems or the environment.[6]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-Amino-4'-methoxybenzophenone [myskinrecipes.com]
- 2. 2-Amino-4-methoxybenzoic acid | C8H9NO3 | CID 351010 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. static.cymitquimica.com [static.cymitquimica.com]
- 4. fishersci.com [fishersci.com]
- 5. enamine.enamine.net [enamine.enamine.net]
- 6. chemicalbook.com [chemicalbook.com]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 10. echemi.com [echemi.com]

- To cite this document: BenchChem. [2-Amino-4'-methoxybenzophenone material safety data sheet (MSDS)]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b2966073#2-amino-4-methoxybenzophenone-material-safety-data-sheet-msds>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com